

# tert-Butyl thiophen-3-ylcarbamate molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *tert-Butyl thiophen-3-ylcarbamate*

Cat. No.: B092140

[Get Quote](#)

An In-depth Technical Guide on **tert-Butyl thiophen-3-ylcarbamate**: Molecular Weight, Physicochemical Properties, and Strategic Applications

### Executive Summary:

This technical guide provides a comprehensive analysis of **tert-Butyl thiophen-3-ylcarbamate**, a pivotal building block in modern medicinal chemistry and organic synthesis. Centered on its fundamental property, the molecular weight, this document explores the compound's detailed physicochemical profile and explains its strategic importance for researchers, scientists, and drug development professionals. With a molecular weight of 199.27 g/mol, this molecule is an ideal starting point for synthesizing more complex structures that adhere to established drug-likeness criteria. The guide elucidates the synergistic roles of its two key structural features: the thiophene ring, a privileged scaffold in numerous FDA-approved drugs, and the tert-butyloxycarbonyl (Boc) protecting group, which enables selective and controlled synthetic transformations. Detailed experimental protocols for molecular weight verification and synthesis are provided, underpinned by a commitment to scientific integrity and practical utility.

## Core Molecular Profile

**tert-Butyl thiophen-3-ylcarbamate**, also known by synonyms such as N-Boc-3-aminothiophene, is a heterocyclic carbamate ester.<sup>[1][2]</sup> Its identity and properties are defined by its precise molecular structure and resulting physicochemical characteristics.

The foundational characteristic is its molecular weight, an average value calculated from the natural isotopic abundance of its constituent elements. For **tert-Butyl thiophen-3-ylcarbamate**, this value is 199.27 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) In high-resolution analytical techniques like mass spectrometry, the monoisotopic mass is of greater importance. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., <sup>12</sup>C, <sup>1</sup>H, <sup>16</sup>O, <sup>14</sup>N, <sup>32</sup>S), which for this compound is 199.06669983 Da.[\[1\]](#)[\[2\]](#) This distinction is critical for accurate identification in complex sample matrices.

A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of **tert-Butyl thiophen-3-ylcarbamate**

| Property          | Value                                            | Source(s)                               |
|-------------------|--------------------------------------------------|-----------------------------------------|
| Molecular Weight  | 199.27 g/mol                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Exact Mass        | 199.06669983 Da                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub> S | <a href="#">[1]</a> <a href="#">[3]</a> |
| CAS Number        | 19228-91-2                                       | <a href="#">[1]</a>                     |
| Appearance        | White to Yellow to Tan Powder<br>or Crystals     | <a href="#">[3]</a>                     |
| Melting Point     | 138-140 °C                                       | <a href="#">[2]</a> <a href="#">[3]</a> |
| Boiling Point     | 238.1 °C at 760 mmHg                             | <a href="#">[2]</a> <a href="#">[3]</a> |
| SMILES            | CC(C)<br>(C)OC(=O)NC1=CSC=C1                     | <a href="#">[1]</a>                     |

Below is a diagram illustrating the chemical structure of the molecule.

Caption: 2D structure of **tert-Butyl thiophen-3-ylcarbamate**.

## The Significance of Molecular Weight in Drug Discovery

The molecular weight of a compound is a primary determinant of its potential as a therapeutic agent. It directly influences pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For drug development professionals, the value of 199.27 g/mol is highly significant because it falls well within the parameters of widely accepted "drug-likeness" guidelines.

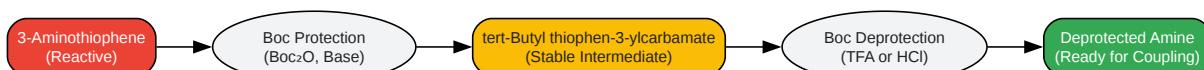
One of the most influential sets of guidelines is Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate. A key parameter in this rule is a molecular weight of less than 500 Daltons. As a building block, **tert-butyl thiophen-3-ylcarbamate** provides a low molecular weight starting point, allowing for substantial chemical modification and complexity to be added during lead optimization without breaching this critical threshold. This maximizes the probability of developing an orally active drug.

Caption: Relationship between molecular properties and drug-likeness assessment.

## Strategic Importance in Medicinal Chemistry

The utility of **tert-butyl thiophen-3-ylcarbamate** extends beyond its favorable molecular weight. Its structure contains two key features that make it a versatile tool for synthetic chemists.

### The Thiophene Moiety: A Privileged Scaffold


The thiophene ring is considered a "privileged pharmacophore" in drug discovery.<sup>[4]</sup> It is an aromatic heterocycle that serves as a bioisostere for the phenyl ring, meaning it can often substitute for a benzene ring in a drug molecule while maintaining or improving biological activity. This substitution can significantly alter a compound's metabolic stability, solubility, and receptor binding profile.<sup>[4]</sup> Its presence in numerous FDA-approved drugs—ranging from anti-inflammatory agents to anticancer and antipsychotic medications—highlights its therapeutic relevance.<sup>[4]</sup> Using **tert-butyl thiophen-3-ylcarbamate** as a starting material allows researchers to incorporate this valuable scaffold into novel drug candidates.

### The tert-Butyloxycarbonyl (Boc) Protecting Group

The primary amine at the 3-position of the thiophene ring is a reactive nucleophile. The **tert-butyloxycarbonyl (Boc)** group serves as a robust protecting group, rendering this amine unreactive under a wide variety of reaction conditions (e.g., basic, hydrogenolytic, and mildly

acidic conditions). This protection is crucial in multi-step syntheses, as it allows chemists to perform modifications on other parts of the molecule without unintended side reactions at the amine.[3][5]

The Boc group's key advantage is its lability under moderately to strongly acidic conditions (e.g., using trifluoroacetic acid, TFA), which cleanly regenerates the free amine for subsequent reactions. This protection-deprotection strategy is a cornerstone of modern organic synthesis.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow illustrating the Boc protection and deprotection cycle.

## Experimental Protocols

To ensure scientific integrity, theoretical data must be verifiable through experimentation. The following protocols provide step-by-step methodologies for key analyses related to **tert-butyl thiophen-3-ylcarbamate**.

### Protocol: Verification of Molecular Weight via ESI-MS

Objective: To experimentally confirm the molecular weight of **tert-butyl thiophen-3-ylcarbamate** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Methodology:

- Sample Preparation: Accurately weigh approximately 1 mg of **tert-butyl thiophen-3-ylcarbamate** and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- Dilution: Create a working solution by diluting the stock solution 1:1000 in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation.
- Instrumentation Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to operate in positive ion ESI mode. Typical parameters

include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C, and a desolvation gas flow of 8-10 L/min.

- Analysis: Infuse the working solution into the mass spectrometer at a flow rate of 5-10  $\mu\text{L}/\text{min}$ . Acquire data over a mass-to-charge (m/z) range of 100-400.
- Data Interpretation (Self-Validation): The primary ion expected is the protonated molecule  $[\text{M}+\text{H}]^+$ . Given the monoisotopic mass of 199.0667 Da, the expected m/z value for this ion is  $199.0667 + 1.0073$  (mass of  $\text{H}^+$ ) = 200.0740. The presence of a prominent peak at or very near this m/z value confirms the identity and mass of the compound. Other adducts, such as the sodium adduct  $[\text{M}+\text{Na}]^+$  at m/z 222.05, may also be observed.

## Protocol: General Synthesis of **tert-Butyl thiophen-3-ylcarbamate**

Objective: To synthesize **tert-butyl thiophen-3-ylcarbamate** via the Boc-protection of 3-aminothiophene.

### Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminothiophene (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.
- Addition of Boc Anhydride: Cool the mixture in an ice bath (0 °C). Slowly add a solution of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ , 1.1 equivalents) in the same solvent to the stirred reaction mixture.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (3-aminothiophene) is consumed.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure **tert-butyl thiophen-3-ylcarbamate** as a solid.[3]

## Safety and Handling

As a laboratory chemical, **tert-butyl thiophen-3-ylcarbamate** requires careful handling in accordance with good industrial hygiene and safety practices.[6]

- Hazards: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] It may cause skin and eye irritation.[6] The toxicological properties have not been fully investigated.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[6]
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3] It is stable under recommended storage conditions.[6]
- Incompatibilities: Avoid contact with strong oxidizing agents.[6]

## Conclusion

**tert-Butyl thiophen-3-ylcarbamate** is a compound of significant interest to the scientific community, particularly those in drug discovery. Its molecular weight of 199.27 g/mol positions it as an exemplary building block for constructing drug candidates that conform to established principles of oral bioavailability. The strategic combination of a therapeutically relevant thiophene scaffold and a versatile Boc-protected amine provides chemists with a powerful tool for synthesizing complex and novel bioactive molecules. Understanding its core properties, from molecular weight to synthetic utility, is essential for leveraging its full potential in the advancement of pharmaceutical research.

## References

- Title: tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 Source: PubChem URL:[Link]
- Title: tert-Butyl thiophen-3-ylcarbam
- Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health (NIH) URL:[Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. tert-Butyl thiophen-3-ylcarbamate [myskinrecipes.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [tert-Butyl thiophen-3-ylcarbamate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092140#tert-butyl-thiophen-3-ylcarbamate-molecular-weight]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)